molecular formula C17H20N6O B6970672 4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]benzamide

4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]benzamide

Cat. No.: B6970672
M. Wt: 324.4 g/mol
InChI Key: QVFWKCDCCQJMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]benzamide: is a complex organic compound that belongs to the class of pyrazolyl derivatives

Properties

IUPAC Name

4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-12-7-10-23(22-12)14-5-3-13(4-6-14)15(24)20-17(8-2-9-17)16-18-11-19-21-16/h3-6,11H,2,7-10H2,1H3,(H,20,24)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFWKCDCCQJMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCC3)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazolyl core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazolyl ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the pyrazolyl ring to its corresponding oxo derivative.

  • Reduction: : Reduction of the pyrazolyl ring or the benzamide group.

  • Substitution: : Replacement of the hydrogen atoms on the pyrazolyl ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of pyrazol-3-one derivatives.

  • Reduction: : Formation of reduced pyrazolyl or benzamide derivatives.

  • Substitution: : Formation of various substituted pyrazolyl and benzamide derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Medicine: : It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties.

  • Biology: : Its biological activity makes it a candidate for drug development and therapeutic applications.

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Industry: : Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit the growth of cancer cells by interfering with cellular signaling pathways or inducing apoptosis.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the pyrazolyl and triazolyl rings. Similar compounds include:

  • Thiazolyl-pyrazole derivatives: : Known for their biological activities.

  • Benzamide derivatives: : Commonly used in medicinal chemistry.

These compounds share structural similarities but differ in their substituents and biological activities, highlighting the uniqueness of 4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]benzamide .

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